molecular formula C27H24N2O5 B2709165 ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-42-5

ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2709165
CAS No.: 1114835-42-5
M. Wt: 456.498
InChI Key: PIMGOXOTWMOAMQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative featuring a 2-phenyl substituent, a 6-carboxylate ester group, and a 4-position modified with a methoxy-linked (4-methoxyphenyl)carbamoyl moiety. Its structure combines aromatic, ester, and carbamoyl functionalities, making it a candidate for biological studies, particularly in drug discovery targeting membrane transporters or enzymes.

Properties

IUPAC Name

ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-33-27(31)19-9-14-23-22(15-19)25(16-24(29-23)18-7-5-4-6-8-18)34-17-26(30)28-20-10-12-21(32-2)13-11-20/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMGOXOTWMOAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles such as amines or thiols replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Material Science: The compound is studied for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s derivatives are explored for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name R2 (Position 2) R4 (Position 4) R6 (Position 6) Key Features
Target Compound Phenyl (4-Methoxyphenyl)carbamoylmethoxy Ethyl carboxylate Carbamoyl linker for H-bonding; ethyl ester enhances bioavailability
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Phenyl Methoxy Methyl carboxylate Simpler structure; lacks carbamoyl group; lower molecular weight
6-Methoxy-2-methyl-4-((4-CF3-benzyl)oxy)quinolone Methyl 4-Trifluoromethylbenzyloxy Methoxy CF3 group increases electronegativity; benzyloxy enhances bulk
4-((4-Isopropylbenzyl)oxy)-6-methoxy-2-methylquinoline Methyl 4-Isopropylbenzyloxy Methoxy Hydrophobic isopropyl group; potential for enhanced membrane penetration

Biological Activity

Ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with various functional groups, makes it a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and applications.

Chemical Structure and Properties

The compound can be represented as follows:

C23H24N2O5\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{5}

Key Structural Features:

  • Quinoline Core : Provides a scaffold for biological activity.
  • Carbamoyl Group : Enhances interaction with biological targets.
  • Methoxy Substituents : Influence solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, potentially leading to anticancer effects.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing signaling pathways crucial for cellular function.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. A study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In one study, it was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possesses notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibited anti-inflammatory properties in animal models. Administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 in induced inflammatory conditions .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of the compound on human breast cancer cells.
    • Method : MCF-7 cell lines were treated with varying concentrations of the compound.
    • Results : A significant decrease in cell proliferation was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess the antibacterial effects against clinical isolates.
    • Method : Disk diffusion method was employed to test susceptibility.
    • Results : The compound showed inhibition zones comparable to those produced by conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

Data Summary

Biological ActivityObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

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